Product packaging for Benzenesulfonylhistamine(Cat. No.:)

Benzenesulfonylhistamine

Cat. No.: B1260511
M. Wt: 251.31 g/mol
InChI Key: JEYJVHROJCJVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonylhistamine, specifically the Nα-benzenesulfonyl histamine derivative, is a semi-synthetic, reversible, and competitive inhibitor of the enzyme β-glucosidase (β-Glc), discovered through bioactivity-guided isolation from a chemically engineered extract of Urtica urens L. . This compound exhibits its primary research value through potent enzymatic inhibition, with an IC50 value of 197.2 μM, operating via a competitive mechanism with a Ki value significantly lower than that of the reference inhibitor 1-deoxynojirimycin . Its mechanism is attributed to the molecular structure where the benzenesulfonyl group attached to the histamine moiety allows the aromatic ring to interact with a hydrophobic pocket in the enzyme's active site, while the imidazole ring is critical for binding . A key characteristic of Nα-benzenesulfonyl histamine is its notable selectivity for β-glucosidase over other related enzymes like α-glucosidase, making it a valuable tool for dissecting specific metabolic pathways . This profile underscores its main research applications in investigating novel therapies for Type 2 diabetes , studying lysosomal storage diseases , and exploring viral infections and cancer where glucosidase activity plays a role . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O2S B1260511 Benzenesulfonylhistamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C11H13N3O2S/c15-17(16,11-4-2-1-3-5-11)14-7-6-10-8-12-9-13-10/h1-5,8-9,14H,6-7H2,(H,12,13)

InChI Key

JEYJVHROJCJVRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CN=CN2

Synonyms

benzenesulfonylhistamine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Benzenesulfonylhistamine

Strategies for the Preparation of Benzenesulfonylhistamine

The synthesis of the core compound, this compound, can be achieved through direct chemical reactions or by derivatizing natural sources rich in histamine (B1213489).

The most direct method for preparing this compound involves the reaction of histamine with benzenesulfonyl chloride. researchgate.net This reaction specifically targets the primary amino group (Nα) of the ethylamine (B1201723) side chain of histamine. A typical procedure involves treating histamine with benzenesulfonyl chloride in a solvent such as acetone, often in the presence of a base like potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction. researchgate.net This approach allows for the specific formation of Nα-benzenesulfonylhistamine. researchgate.net

An innovative approach to generating this compound is through the "chemical engineering" of natural product extracts. researchgate.netnih.gov This strategy involves treating a crude natural extract, known to contain histamine, with a chemical reagent to modify its components en masse. nih.gov Specifically, Nα-benzenesulfonylhistamine was identified and isolated from a chemically engineered extract (CEE) of the plant Urtica urens (stinging nettle), which was prepared by reacting the plant extract with benzenesulfonyl chloride. researchgate.netresearchgate.netrsc.orgconicet.gov.ar

This process generates a complex mixture of semi-synthetic compounds. researchgate.netnih.gov The target compound, Nα-benzenesulfonylhistamine, is then isolated from this complex mixture through bioactivity-guided fractionation, a process where the mixture is separated into fractions and each is tested for a specific biological activity to guide the purification of the active component. researchgate.netresearchgate.net This method highlights how chemical diversification of natural product mixtures can lead to the discovery and production of novel semi-synthetic compounds. nih.gov

Synthesis of this compound Derivatives

The this compound structure serves as a scaffold for creating a library of related derivatives. These syntheses typically involve the addition of various arylsulfonyl groups to the histamine molecule at different positions.

This class of derivatives involves the sulfonylation of the primary amine (Nα) of histamine with various substituted arylsulfonyl chlorides. rsc.org By changing the substituent on the aryl ring of the sulfonyl chloride, a range of analogues can be produced. For instance, Nα-4-fluorobenzenesulfonyl histamine was synthesized as part of a series to explore the impact of different aryl groups on the molecule's properties. rsc.org The general synthesis follows a similar path to that of this compound, where histamine is reacted with a specific arylsulfonyl chloride. rsc.orgconicet.gov.ar

Table 1: Examples of Nα-Arylsulfonyl Histamine Derivatives

Compound Name Key Reagent
Nα-Benzenesulfonylhistamine Benzenesulfonyl chloride

Further derivatization can be achieved by attaching arylsulfonyl groups to both the primary amine (Nα) and the τ-nitrogen (Nτ) of the imidazole (B134444) ring, resulting in Nα,Nτ-di-arylsulfonyl histamine derivatives. nih.govunr.edu.ar The synthesis of these compounds generally involves reacting histamine with at least two equivalents of an arylsulfonyl chloride. unr.edu.ar A common procedure uses a base such as potassium carbonate (K2CO3) in a solvent like acetone, with the reaction mixture heated under reflux for an extended period, such as 24 hours. unr.edu.ar This method has been used to prepare a series of di-substituted derivatives, including compounds with trifluoromethyl groups on the benzene (B151609) rings. nih.govunr.edu.ar

Table 2: Synthesis Details for Nα,Nτ-Di-arylsulfonyl Histamine Derivatives

Compound Type General Procedure

The exploration of sulfonylated histamine analogues has extended to the synthesis of tri-substituted derivatives. nih.gov For example, Nα,Nα,Nτ-tri-arylsulfonyl histamine compounds have been prepared. nih.gov The synthesis of these "type III" compounds starts from the corresponding Nα,Nτ-di-arylsulfonyl histamine derivative. nih.gov This di-substituted intermediate is then reacted with another equivalent of an arylsulfonyl chloride in the presence of a base system like triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile (B52724) at an elevated temperature (e.g., 50 °C). nih.gov This third sulfonylation occurs at the sulfonamide nitrogen (Nα), which is deprotonated by the strong base. nih.gov

Table 3: Examples of Further Sulfonylated Histamine Analogues

Compound Class Starting Material General Synthesis Conditions

Reaction Optimization Methodologies in this compound Synthesis

The optimization of chemical reactions is a critical task in synthetic chemistry with significant applications. researchgate.net Traditional methods of optimizing reactions by varying one factor at a time (OFAT) are often inefficient and fail to capture the interactions between different reaction parameters. scielo.br In contrast, modern statistical methods provide a more systematic and efficient approach to reaction optimization.

Design of Experiments (DoE) is a powerful statistical tool for process optimization that allows for the simultaneous variation of multiple factors. tau.ac.il This methodology has become a reference method for accelerating reaction optimization in chemical development as it enables the assessment of a large number of reaction parameters in a small number of experiments. rsc.org The application of DoE is a key component of the Quality by Design (QbD) initiative in the pharmaceutical industry, which emphasizes that quality should be built into a product through a thorough understanding of the process. scielo.br

In the context of synthesizing this compound derivatives, DoE can be employed to systematically investigate the effects of various factors on reaction outcomes such as yield, purity, and selectivity. Factors that can be studied include temperature, reaction time, solvent, the stoichiometry of reactants, and the type and concentration of the base. By using a structured experimental design, such as a factorial or response surface design, a mathematical model can be developed to describe the relationship between the input factors and the output responses. scielo.br This model can then be used to identify the optimal reaction conditions.

For instance, in the synthesis of a series of benzenesulfonamides, a class of compounds to which this compound belongs, high-throughput screening and subsequent optimization efforts were undertaken to improve potency and pharmacokinetic properties. nih.govrsc.org While a specific DoE application for this compound synthesis is not detailed in the provided search results, the principles of DoE are broadly applicable. A hypothetical DoE setup for the synthesis of Nα-benzenesulfonylhistamine from histamine and benzenesulfonyl chloride could involve screening various bases and solvents to maximize the yield of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct.

Table 1: Illustrative Fractional Factorial Design for this compound Synthesis Optimization

ExperimentTemperature (°C)Time (h)Base (equiv.)Solvent
1021.1Acetonitrile
22521.1THF
3061.1THF
42561.1Acetonitrile
5022.2THF
62522.2Acetonitrile
7062.2Acetonitrile
82562.2THF

This table represents a simplified 2-level, 4-factor design. The results from these experiments would be analyzed to determine the main effects of each factor and any significant interactions between them, guiding further optimization.

Automated synthesis involves the use of robotic systems to perform chemical reactions, which can significantly increase throughput and efficiency. researchgate.net These techniques are particularly valuable in medicinal chemistry for the rapid synthesis of compound libraries for screening and for reaction optimization. researchgate.net Automated platforms can perform tasks such as dispensing reagents, controlling reaction conditions, and even purifying the products.

The synthesis of libraries of bioactive sulfonamides has been successfully automated. researchgate.net For example, the construction of a 225-member library of thiadiazepan-1,1-dioxide-4-ones was carried out using a Chemspeed Accelerator automated parallel synthesis platform, resulting in the successful preparation of 184 compounds. researchgate.net This demonstrates the feasibility of using automated systems for the synthesis of complex sulfonamide derivatives.

In the context of this compound derivatization, an automated synthesis platform could be programmed to perform a series of reactions in parallel, each with slightly different starting materials (e.g., a variety of substituted benzenesulfonyl chlorides) or reaction conditions. This would allow for the rapid generation of a library of this compound analogs for biological screening.

Furthermore, automated on-line pre-column derivatization techniques have been developed for the sensitive determination of histamine in food samples. nih.gov These systems automate the derivatization of histamine with reagents like o-phthaldialdehyde (OPA) prior to HPLC analysis. nih.gov While focused on analytical chemistry, this technology highlights the potential for automating the handling and reaction of histamine in a controlled and reproducible manner, which is a key requirement for automated preparative synthesis.

Table 2: Example of an Automated Parallel Synthesis Array for this compound Analogs

WellArylsulfonyl ChlorideBaseSolvent
A1Benzenesulfonyl chlorideTriethylamineAcetonitrile
A24-Methylbenzenesulfonyl chlorideTriethylamineAcetonitrile
A34-Chlorobenzenesulfonyl chlorideTriethylamineAcetonitrile
B1Benzenesulfonyl chloridePyridineDichloromethane
B24-Methylbenzenesulfonyl chloridePyridineDichloromethane
B34-Chlorobenzenesulfonyl chloridePyridineDichloromethane
C1Benzenesulfonyl chlorideDiisopropylethylamineTetrahydrofuran
C24-Methylbenzenesulfonyl chlorideDiisopropylethylamineTetrahydrofuran
C34-Chlorobenzenesulfonyl chlorideDiisopropylethylamineTetrahydrofuran

This table illustrates how an automated system could be set up to rapidly explore different reaction parameters for the synthesis of a small library of this compound derivatives. The integration of DoE principles with automated synthesis platforms can create a powerful workflow for the rapid optimization and diversification of this compound-based compounds.

Enzymatic Inhibition Studies of Benzenesulfonylhistamine and Its Derivatives

Glucosidase Inhibition Profile of Benzenesulfonylhistamine

The inhibitory activity of this compound and its derivatives has been primarily investigated against α- and β-glucosidases. These enzymes are crucial in carbohydrate metabolism, and their inhibition is a key area of research.

Nα-benzenesulfonylhistamine was identified as a novel, semi-synthetic β-glucosidase inhibitor. nih.govresearchgate.net Its discovery was the result of bioactivity-guided isolation from a chemically engineered extract of Urtica urens L., which was prepared through a reaction with benzenesulfonyl chloride. nih.govscispace.com This process highlights a method of creating new bioactive compounds by derivatizing natural extracts. researchgate.net

Studies on a series of Nα-arylsulfonyl histamine (B1213489) derivatives revealed that their inhibitory activity against β-glucosidase is significant, with effects observed in the micromolar range. nih.govresearchgate.net The mechanism of inhibition for these compounds, particularly for the most potent derivatives, has been identified as both reversible and competitive. nih.gov This means the inhibitor binds to the active site of the enzyme, competing with the natural substrate, and this binding is not permanent. nih.govucl.ac.ukscbt.com The specificity of these compounds is noteworthy, showing a clear preference for β-glucosidase over other enzymes. nih.gov

One of the most powerful compounds from the synthesized series is Nα-4-fluorobenzenesulfonyl histamine, which demonstrates potent and selective β-glucosidase inhibition. nih.govresearchgate.net

Table 1: β-Glucosidase Inhibitory Activity of Selected Nα-arylsulfonyl Histamine Derivatives

CompoundIC50 (mM)
Nα-benzenesulfonylhistamine0.29 ± 0.01
Nα-4-fluorobenzenesulfonyl histamine0.09 ± 0.01
Nα-4-chlorobenzenesulfonyl histamine0.14 ± 0.01
Nα-4-bromobenzenesulfonyl histamine0.15 ± 0.01
Nα-4-methylbenzenesulfonyl histamine0.20 ± 0.01
1-Deoxynojirimycin (DNJ) - Reference Inhibitor0.42 ± 0.02

In contrast to their potent effect on β-glucosidase, this compound derivatives generally exhibit poor inhibitory activity against α-glucosidase. nih.gov This highlights the selective nature of these compounds. For instance, Nα-4-fluorobenzenesulfonyl histamine, the most powerful β-glucosidase inhibitor in its series, shows good selectivity with respect to α-glucosidase. nih.govresearchgate.net This selective inhibition is a crucial characteristic, as α-glucosidase and β-glucosidase perform different roles in biological systems. jmb.or.kr While some natural compounds and their derivatives have been identified as potent α-glucosidase inhibitors, often acting through non-competitive or mixed-type mechanisms, the this compound class is distinguished by its preference for β-glucosidase. researchgate.netmdpi.com

Kinetic Analysis of Enzyme-Inhibitor Interactions

Understanding the kinetics of how these inhibitors interact with their target enzymes is fundamental to characterizing their mechanism of action. mdpi.comenzyme-modifier.ch

Kinetic studies have confirmed that the inhibition of β-glucosidase by Nα-arylsulfonyl histamine derivatives is reversible. nih.govresearchgate.net Reversible inhibitors can be broadly classified into competitive, non-competitive, and mixed-types. ucl.ac.uk

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, thereby competing directly with the substrate. This type of inhibition increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). The most potent inhibitors in the Nα-arylsulfonyl histamine series, such as Nα-4-fluorobenzenesulfonyl histamine, have been identified as competitive inhibitors of β-glucosidase. nih.gov

Non-Competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the active site (an allosteric site). This reduces the Vmax but does not change the Km. ucl.ac.uk

Mixed-Type Inhibition: This is a combination where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both Vmax and Km. mdpi.com

The primary mechanism identified for the most effective this compound analogues against β-glucosidase is competitive inhibition. nih.gov

The inhibition constant (Ki) is a critical parameter that quantifies the potency of an inhibitor. ucl.ac.uk It represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. For reversible inhibitors, Ki values are considered a more reliable measure of potency than IC50 values, as IC50 can be influenced by experimental conditions such as substrate concentration. nih.gov

For the Nα-arylsulfonyl histamine series, the inhibition of β-glucosidase was found to be in the micromolar range. nih.govresearchgate.net While specific Ki values for each derivative are determined through detailed kinetic experiments, such as Dixon plots, the reported IC50 values provide a strong indication of their potency. ucl.ac.ukresearchgate.net The conversion of IC50 to Ki depends on the mechanism of inhibition and the substrate concentration relative to its Km value. ncifcrf.gov For competitive inhibitors, the relationship is given by the Cheng-Prusoff equation. ncifcrf.gov

Enzyme Selectivity Profiles of this compound Analogues

Enzyme selectivity is a crucial attribute for a therapeutic agent, as it minimizes off-target effects. The this compound analogues have demonstrated a notable degree of selectivity. betterenzyme.comrsc.org The primary selectivity observed is for β-glucosidase over α-glucosidase. nih.govresearchgate.net This is significant as it allows for the specific targeting of pathways involving β-glucosidic linkages.

Further studies on the selectivity profile of these compounds have examined their effects on other enzymes, such as tyrosinase. researchgate.net The selective nature of these inhibitors makes them interesting candidates for further investigation and development, as enzyme-like selectivity is a desirable feature in catalyst and drug design. rsc.orgscispace.com The ability to fine-tune the structure of these analogues, for example by changing the substituent on the arylsulfonyl group, provides a pathway to optimize both potency and selectivity. researchgate.net

Differentiation between Glucosidase Isoforms (α- vs. β-glucosidase)

Studies have revealed that the inhibitory activity of this compound derivatives can be highly selective for different glucosidase isoforms, namely α-glucosidase and β-glucosidase. This selectivity appears to be determined by the specific structural features of the inhibitor molecule.

Nα-arylsulfonyl histamine derivatives have demonstrated notable and selective inhibitory properties against β-glucosidase from almonds. nih.gov In contrast, Nα,Nτ-di-arylbenzenesulfonyl derivatives were found to be largely inactive against this enzyme. nih.gov An unexpected reversal of this trend was observed with α-glucosidase, where the Nα,Nτ-di-arylsulfonyl compounds showed significant inhibitory activity, while the Nα-arylsulfonyl derivatives were less potent. nih.govnih.gov

For instance, Nα-4-fluorobenzenesulfonyl histamine was identified as a potent and selective competitive inhibitor of β-glucosidase. nih.gov Conversely, Nα,Nτ-di-4-(trifluoromethyl)benzenesulfonyl histamine (IId) emerged as a selective and reversible competitive inhibitor of α-glucosidase, with a reported Ki value of 11.6 μM. nih.gov This compound was significantly more potent against α-glucosidase than the standard inhibitor, acarbose. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of selected this compound derivatives against α-glucosidase and β-glucosidase, highlighting the differential selectivity.

Compoundα-Glucosidase IC50 (µM)β-Glucosidase IC50 (µM)
Nα,Nτ-di-4-trifluorobenzenesulfonyl histamine (IId)11.6 (Ki)Low Inhibition
Nα-4-fluorobenzenesulfonyl histamine (I-c)365165.08
Nα-benzenesulfonylhistamine (I-a)>1000250.00

Data compiled from multiple sources. nih.govunr.edu.arrsc.org

Cross-Reactivity with Other Glycosidases and Hydrolases (e.g., α-amylase, β-galactosidase)

To further characterize the selectivity of these inhibitors, their activity against other related enzymes, such as α-amylase and β-galactosidase, has been investigated.

The highly potent α-glucosidase inhibitor, Nα,Nτ-di-4-(trifluoromethyl)benzenesulfonyl histamine (IId), and a related compound, IIe, demonstrated good discrimination between α-glucosidase and α-amylase. nih.gov Despite their strong inhibition of α-glucosidase, both compounds exhibited low inhibitory activity against α-amylase. nih.gov This indicates a notable selectivity for the α-glucosidase enzyme over the structurally and functionally related α-amylase.

Furthermore, when tested against β-galactosidase, no significant inhibition was detected for compounds IId and IIe. nih.gov Similarly, Nα-4-fluorobenzenesulfonyl histamine (I-c), a selective β-glucosidase inhibitor, showed weak inhibition against α-glucosidase and no inhibitory activity against β-galactosidase at concentrations up to 3.5 mM. unr.edu.arrsc.org This lack of cross-reactivity with β-galactosidase further underscores the specific nature of the interaction between these this compound derivatives and their target glucosidases. nih.govunr.edu.arrsc.org

The selective inhibition profile of these compounds is a significant finding, as it suggests the potential for developing targeted therapeutic agents with fewer off-target effects. The ability to differentiate between closely related enzymes like α-glucosidase and α-amylase is particularly noteworthy. nih.gov

The table below provides a summary of the cross-reactivity of selected this compound derivatives.

CompoundTarget EnzymeInhibition
Nα,Nτ-di-4-trifluorobenzenesulfonyl histamine (IId)α-AmylaseLow
Nα,Nτ-di-4-trifluorobenzenesulfonyl histamine (IId)β-GalactosidaseNone Detected
Nα,Nτ-di-arylbenzenesulfonyl histamine (IIe)α-AmylaseLow
Nα,Nτ-di-arylbenzenesulfonyl histamine (IIe)β-GalactosidaseNone Detected
Nα-4-fluorobenzenesulfonyl histamine (I-c)β-GalactosidaseNone Detected

Data compiled from multiple sources. nih.govunr.edu.arrsc.org

Structure Activity Relationship Investigations

Elucidation of Key Structural Features for Enzyme Inhibition

The inhibitory potency of benzenesulfonylhistamine compounds is intricately linked to specific structural components. The arylsulfonyl group and the nature and position of its substituents, as well as the substitution pattern on the histamine (B1213489) scaffold itself, all play critical roles in modulating the compound's interaction with the target enzyme's active site. nih.govrsc.org

Role of Arylsulfonyl Moiety in Inhibitory Potency

The arylsulfonyl group is a cornerstone of the inhibitory activity observed in this class of compounds. Studies have demonstrated that the presence and number of arylsulfonyl substituents dramatically influence the inhibitory properties against different enzymes. For instance, in the context of α-glucosidase (α-Glc) inhibition, Nα,Nτ-di-arylbenzenesulfonyl histamine derivatives (Type II) generally exhibit significantly higher inhibitory activity compared to their Nα-arylsulfonyl histamine counterparts (Type I). nih.gov This suggests that the arylsulfonyl group on the imidazole (B134444) ring is crucial for enhancing α-Glc inhibition. nih.gov Conversely, for β-glucosidase (β-Glc) inhibition, Nα-arylsulfonyl histamines (Type I) are more potent, while the presence of an additional arylsulfonyl group on the imidazole ring (Type II) diminishes activity. rsc.orgrsc.org This differential activity highlights the specific interactions of the arylsulfonyl moiety within the active sites of these distinct enzymes.

The sulfonamide group, a key feature of the arylsulfonyl moiety, is a prevalent component in many biologically active molecules and has been linked to increased α-Glc inhibitory activity in various compounds. researchgate.net Docking studies suggest that the sulfone group can participate in crucial interactions, such as coordination with heme iron in the case of indoleamine 2,3-dioxygenase (IDO) inhibition by phenyl benzenesulfonylhydrazides. nih.gov

Impact of Substituent Position and Electronic Properties (e.g., Fluorine, Trifluoromethyl)

The nature and placement of substituents on the aryl ring of the benzenesulfonyl group profoundly affect the inhibitory potency of this compound derivatives. nih.govrsc.org Both the electronic properties (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of these substituents are critical factors. longdom.orglibretexts.org

For α-glucosidase inhibition, the presence of a strong electron-withdrawing group like trifluoromethyl (CF₃) at the para position of the benzene (B151609) ring leads to a significant increase in inhibitory activity. nih.gov The compound Nα,Nτ-di-4-(trifluoromethyl)benzenesulfonyl histamine (IId) was identified as a potent and selective α-glucosidase inhibitor. nih.gov In contrast, removing the CF₃ group or replacing it with a methyl group or a fluorine atom at the para position results in inactive compounds. nih.gov This underscores the importance of the electronic nature of the substituent for this specific enzyme inhibition.

In the case of β-glucosidase inhibition, the position of a fluorine atom on the benzene ring has a marked effect. A fluorine atom at the para position (compound I-c) confers strong inhibitory activity. rsc.orgrsc.org However, moving the fluorine to the meta position decreases potency, and an ortho-substituted fluorine leads to an even more pronounced loss of activity. rsc.org This highlights the sensitivity of the enzyme's binding pocket to the spatial arrangement of the substituent. The introduction of bulky substituents can also introduce steric hindrance, which can either be beneficial by shielding the molecule from degradation or detrimental by preventing optimal binding. longdom.org

The following table summarizes the inhibitory activities of selected this compound derivatives against α-glucosidase and β-glucosidase, illustrating the impact of substituents.

CompoundSubstituent(s)EnzymeIC50 (μM)Reference
IIdp-CF₃ (di-substituted)α-Glucosidase10.38 nih.gov
IIe5-CH₃, 2-F (di-substituted)α-Glucosidase16.31 nih.gov
IIaUnsubstituted (di-substituted)α-Glucosidase>200 nih.gov
IIbp-CH₃ (di-substituted)α-Glucosidase>200 nih.gov
IIcp-F (di-substituted)α-Glucosidase>200 nih.gov
I-cp-F (mono-substituted)β-Glucosidase65 rsc.org
I-cp-F (mono-substituted)α-Glucosidase3651 rsc.org
I-dp-Cl (mono-substituted)β-Glucosidase~65-420 rsc.org
I-gp-Br (mono-substituted)β-Glucosidase~65-420 rsc.org
I-hp-I (mono-substituted)β-Glucosidase~65-420 rsc.org
I-eo-F (mono-substituted)β-GlucosidaseLow Inhibition rsc.orgrsc.org
I-jm-F (mono-substituted)β-GlucosidaseDecreased Inhibition rsc.org

Positional Isomerism and Differential Bioactivity

Positional isomerism, which concerns the different spatial arrangements of substituents on the histamine framework, is a key determinant of the differential bioactivity of this compound derivatives. The distinction between Nα-arylsulfonyl histamines (Type I) and Nα,Nτ-di-arylbenzenesulfonyl derivatives (Type II) provides a clear example of how the position of the arylsulfonyl group dictates enzyme inhibitory selectivity. nih.govrsc.org

As previously mentioned, Type II compounds, with an arylsulfonyl group on the imidazole ring, are potent inhibitors of α-glucosidase, while Type I compounds are largely inactive against this enzyme. nih.gov The opposite is true for β-glucosidase, where Type I compounds are effective inhibitors, and Type II compounds show significantly reduced or no activity. rsc.org This suggests that for β-glucosidase inhibition, a free proton on the imidazole ring (R1 position) may be necessary for key hydrogen bonding interactions within the enzyme's active site. rsc.org The addition of the bulky arylsulfonyl group at this position in Type II compounds could sterically hinder this crucial interaction.

Furthermore, within a series of monosubstituted compounds, the position of a substituent on the benzene ring (ortho, meta, para) can drastically alter bioactivity. For instance, with β-glucosidase inhibitors, a para-substituted fluorine atom on the benzenesulfonyl moiety results in a potent inhibitor, whereas moving it to the meta or ortho position leads to a progressive decrease in inhibitory capacity. rsc.org This demonstrates that the precise positioning of functional groups is critical for achieving optimal interactions with the enzyme's binding site.

Steric and Electronic Effects on Ligand-Enzyme Binding

The binding of a this compound ligand to an enzyme is governed by a combination of steric and electronic effects. longdom.orgnih.gov These factors influence the affinity and orientation of the ligand within the enzyme's active site, ultimately determining the inhibitory potency.

Steric effects relate to the size and shape of the ligand and how it fits into the three-dimensional space of the enzyme's binding pocket. nih.govunits.it The presence of bulky substituents can create steric hindrance, which may prevent the ligand from adopting the optimal conformation for binding. longdom.org An example of this is the decreased β-glucosidase inhibitory activity of Nα,Nτ-di-arylbenzenesulfonyl derivatives (Type II) compared to their monosubstituted counterparts (Type I). The additional arylsulfonyl group on the imidazole ring likely creates steric clashes within the active site, disrupting key binding interactions. rsc.org

Electronic effects refer to the influence of a substituent on the electron distribution within the ligand molecule. libretexts.orgd-nb.info Electron-withdrawing groups, such as trifluoromethyl (CF₃), can decrease the electron density of the aromatic ring, while electron-donating groups have the opposite effect. longdom.orglibretexts.org These electronic modifications can impact the strength of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the enzyme. nih.govnih.gov For α-glucosidase inhibition, the potent activity of Nα,Nτ-di-4-(trifluoromethyl)benzenesulfonyl histamine (IId) highlights the favorable electronic contribution of the trifluoromethyl group to binding. nih.gov Computational docking studies have been employed to model these ligand-enzyme interactions and rationalize the observed experimental results. nih.govresearchgate.netnih.gov

The interplay of these steric and electronic factors is complex and often enzyme-specific. A substituent that enhances binding to one enzyme may be detrimental to binding with another, emphasizing the importance of detailed structure-activity relationship studies in the design of selective enzyme inhibitors.

Computational Chemistry and Molecular Modeling in Benzenesulfonylhistamine Research

Ligand-Enzyme Docking Studies

Ligand-enzyme docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. researchgate.net For benzenesulfonylhistamine, docking studies have been instrumental in understanding its interaction with various enzymes. researchgate.net

Prediction of Binding Modes and Interaction Sites

Different computational algorithms and scoring functions are employed to evaluate the binding affinity of various poses, with the goal of identifying the one that is energetically most favorable. researchgate.net The process often involves preparing the protein and ligand structures, followed by running docking calculations to generate and rank numerous potential binding conformations. mdpi.com

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the this compound-enzyme complex is largely determined by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. plos.org

Hydrophobic Interactions: These interactions are crucial for the binding of nonpolar parts of the ligand within hydrophobic pockets of the enzyme. nih.gov The benzene (B151609) ring of this compound, for example, can engage in hydrophobic interactions with nonpolar amino acid residues. plos.org The strength of these interactions depends on factors like temperature and the number of carbon atoms in the hydrophobic group. libretexts.org

Advanced Computational Approaches for Inhibitor Design

Beyond initial docking studies, more advanced computational methods are employed to refine the understanding of inhibitor binding and to guide the design of new, more effective molecules.

Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, capturing the movement of atoms over time. nih.gov This technique allows researchers to assess the stability of the predicted binding poses from docking studies and to observe conformational changes in both the ligand and the protein upon binding. frontiersin.orgresearchgate.net MD simulations have become a standard tool for investigating biomolecules, offering insights that complement static structural data. nih.gov By simulating the behavior of the complex in a more realistic, solvated environment, MD can reveal important dynamic interactions and the role of water molecules in the binding process. frontiersin.org

The stability of the enzyme-inhibitor complex during an MD simulation is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. mdpi.commdpi.com

Quantum Mechanical Calculations for Ligand Conformation and Reactivity

Quantum mechanical (QM) calculations offer a higher level of theory to study the electronic properties of molecules. europa.eu These methods are used to accurately determine the conformational energies of this compound, its electronic structure, and its reactivity. binarystarchem.canih.gov QM calculations can provide a detailed understanding of the charge distribution and orbital interactions that govern the binding process. aspbs.com

Different QM methods, such as Density Functional Theory (DFT), can be employed to calculate reaction energies and to model chemical reactions within an enzyme's active site. nih.govpeerj.com While computationally intensive, QM methods provide a more accurate description of the electronic effects that are crucial for understanding enzyme catalysis and inhibition. mpg.de

Virtual Screening and Lead Optimization Strategies

Computational approaches are central to modern drug discovery, particularly in the stages of virtual screening and lead optimization.

Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are likely to bind to a target enzyme. nih.gov It is a cost-effective method for enriching a screening collection with potential hits before undertaking experimental assays. nih.gov Both structure-based methods, which rely on the 3D structure of the target, and ligand-based methods, which use information from known active molecules, are employed. nih.gov

Lead Optimization: Once initial "hit" compounds are identified, the goal of lead optimization is to modify their chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profiles. biosolveit.de Computational tools are used to guide these modifications by predicting the effects of chemical changes on binding affinity and other properties. researchgate.netsubstack.com This iterative process of design, synthesis, and testing is greatly accelerated by the use of in silico models. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new analogs. nih.gov

Ligand-Based Virtual Screening (e.g., LiSiCA)

Ligand-based virtual screening (LBVS) is a computational strategy that leverages the knowledge of known active compounds to identify new molecules with similar properties from large chemical databases. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown or when a quick and efficient screening of vast chemical space is required.

One such tool for LBVS is LiSiCA (Ligand Similarity using Clique Algorithm), a software that identifies similarities between a known reference molecule and a database of compounds. nih.govinsilab.org The comparison can be based on 2D topological features or 3D conformational and electrostatic properties. insilab.org The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities.

In the context of this compound research, LiSiCA could be employed to discover novel histamine (B1213489) receptor ligands. Using a known active this compound analogue as a reference structure, LiSiCA would screen extensive compound libraries to find molecules with a high degree of similarity. The similarity is often quantified using metrics like the Tanimoto coefficient, which provides a numerical score of the shared features. insilab.org This process can lead to the identification of compounds with different chemical scaffolds but similar pharmacophoric features, a concept known as scaffold hopping. nih.gov

For instance, if a specific this compound derivative shows promising activity at a histamine receptor subtype, a LiSiCA-based screening could be initiated. The software would compare the reference compound against millions of commercially available or proprietary molecules. The output would be a ranked list of compounds based on their similarity scores, prioritizing a manageable number of candidates for experimental testing.

Below is a hypothetical data table illustrating the output of a LiSiCA screening using a this compound derivative as the reference compound.

Table 1: Hypothetical LiSiCA Virtual Screening Results for this compound Analogues

Rank Compound ID 2D Tanimoto Coefficient 3D Tanimoto Coefficient Scaffold
1 ZINC12345678 0.85 0.78 Imidazole-sulfonamide
2 CHEMBL987654 0.82 0.75 Pyrazole-sulfonamide
3 PUBCHEM543210 0.79 0.71 Triazole-sulfonamide
4 VENDOR_XYZ_001 0.75 0.68 Benzimidazole-sulfonamide
5 IN-HOUSE_002 0.71 0.65 Imidazole-sulfonamide

Structure-Based Design Principles (e.g., BoBER, ProBiS algorithm)

In contrast to ligand-based methods, structure-based design relies on the 3D structural information of the biological target, such as a histamine receptor. tandfonline.comnih.gov These methods aim to design or identify ligands that can fit into the target's binding site with high affinity and specificity.

For this compound research, the ProBiS algorithm could be used to compare the binding site of a histamine receptor with a vast database of known protein structures. This can help in predicting potential off-target interactions or in identifying novel scaffolds that could bind to the target receptor. The ProBiS server allows for the transposition of ligands from a known similar binding site to the query protein, suggesting new potential ligands. ki.si

The BoBER (Base of Bioisosteric and Exchangeable Replacements) web server is another valuable tool that utilizes the ProBiS algorithm. dokumen.pub It provides a database of bioisosteric and scaffold hopping replacements that have been identified by mining the Protein Data Bank (PDB). dokumen.pub By superimposing similar binding sites, BoBER aligns the bound ligands and suggests fragments or scaffolds that can be exchanged. dokumen.pub In the context of this compound, a researcher could use BoBER to identify alternative chemical moieties for the benzenesulfonyl or histamine parts of the molecule to improve properties like potency, selectivity, or metabolic stability, while maintaining the key interactions with the receptor.

Computational modeling and molecular docking are integral to structure-based design. For instance, in a study on arylsulfonyl histamine derivatives as α-glucosidase inhibitors, molecular docking was used to understand the binding interactions of Nα,Nτ-di-4-(trifluoromethyl)benzenesulfonyl histamine with the enzyme's active site. nih.gov The study revealed key π-stacking interactions between the aromatic rings of the compound and phenylalanine residues in the active site. nih.gov Similar docking studies for this compound with histamine receptors could elucidate the crucial amino acid residues involved in binding, guiding further structural modifications. nih.govsemanticscholar.org

The following table outlines the key amino acid residues in a hypothetical histamine receptor binding site that could be identified through ProBiS and targeted for interaction with this compound.

Table 2: Key Residues in a Hypothetical Histamine Receptor Binding Site for this compound Interaction

Residue Location (Transmembrane Helix) Potential Interaction with this compound
Asp107 TM3 Ionic bond with the protonated amine of the histamine moiety
Thr194 TM5 Hydrogen bond with the sulfonyl group
Trp158 TM4 π-π stacking with the benzene ring
Phe196 TM5 Hydrophobic interaction with the benzene ring
Asn198 TM5 Hydrogen bond with the imidazole (B134444) ring of the histamine moiety

Emerging Research Frontiers and Future Directions in Benzenesulfonylhistamine Chemistry

Exploration of Novel Enzyme Targets Beyond Glucosidases

While benzenesulfonylhistamine and its derivatives have been primarily recognized for their potent and selective inhibition of α-glucosidases and β-glucosidases, recent research has begun to probe their activity against other enzyme classes. nih.govrsc.orgnih.gov This exploration is crucial for understanding the compound's selectivity and identifying potential new therapeutic applications.

Detailed research findings have shown a high degree of selectivity for glucosidases. In one study, the Nα-arylsulfonyl histamine (B1213489) derivative, specifically compound I-c (Nα-4-fluorobenzenesulfonyl histamine), was tested against a panel of different enzymes. rsc.org The results indicated a significant inhibition of β-glucosidase (β-Glc), but showed negligible to no inhibitory activity against tyrosinase (TYR), acetylcholinesterase (AChE), and xanthine (B1682287) oxidase (XO). rsc.org Furthermore, when tested against α-glucosidase (α-Glc), only weak inhibition was observed, and no inhibition was found for β-galactosidase (β-Gal). rsc.org

These findings underscore the specific nature of the interaction between arylsulfonyl histamine derivatives and glucosidases. The lack of activity against enzymes like tyrosinase, involved in melanin (B1238610) production, and acetylcholinesterase, a key enzyme in the nervous system, suggests that these compounds are unlikely to cause off-target effects related to these pathways. rsc.org The high selectivity observed is a promising attribute for developing targeted therapies, particularly for conditions like diabetes where glucosidase inhibition is a key mechanism. nih.govresearchgate.net Future research may continue to screen these compounds against a broader array of enzymes to fully map their bioactivity profile and confirm their specificity.

Table 1: Enzyme Selectivity of Nα-4-fluorobenzenesulfonyl histamine (Compound I-c)

Enzyme Target Inhibition Observed Reference
β-Glucosidase (β-Glc) High (49.94%) rsc.org
α-Glucosidase (α-Glc) Weak rsc.org
Tyrosinase (TYR) None rsc.org
Acetylcholinesterase (AChE) None rsc.org
Xanthine Oxidase (XO) Very Low (1.31%) rsc.org
β-Galactosidase (β-Gal) None rsc.org

Inhibition percentages are based on testing at a concentration similar to the IC50 value of a reference inhibitor for each enzyme.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable science has led to the application of green chemistry principles in chemical synthesis. nih.gov These principles advocate for methods that reduce waste, use less hazardous substances, and improve energy efficiency. acs.orgsemanticscholar.org In the context of this compound synthesis, there are opportunities to align traditional methods with these greener objectives.

One common synthesis route involves the reaction of histamine with an arylsulfonyl chloride in the presence of a base like potassium carbonate (K2CO3) and a solvent such as acetone, heated under reflux. unr.edu.ar While effective, this process can be evaluated through a green chemistry lens:

Solvent Choice : Acetone is a commonly used solvent, but greener alternatives are continually being sought. The ideal is to use water, which is non-toxic and environmentally benign. nih.gov Research into enzymatic processes, which often occur in aqueous environments at mild temperatures, represents a significant step forward. acs.org

Atom Economy : This principle aims to maximize the incorporation of all materials used in the process into the final product. semanticscholar.org The synthesis of this compound involves the formation of salts as byproducts, which lowers the atom economy. Catalytic approaches are superior to stoichiometric ones as they minimize waste. acs.org

Energy Efficiency : The reflux (heating) step consumes energy. Developing syntheses that can be performed at ambient temperature and pressure is a key goal of green chemistry. rsc.org

Use of Catalysis : Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org While the synthesis may use a base that is not strictly catalytic, exploring true catalytic systems could enhance its green profile.

Future directions in the synthesis of this compound and its derivatives will likely focus on incorporating these principles more fully, potentially through biocatalysis or the use of more environmentally friendly solvents and reaction conditions. nih.govscispace.com

Development of Advanced Semi-Synthetic Methodologies for Diverse Bioactive Compounds

A novel and promising approach in natural product chemistry is the use of "Chemically Engineered Extracts" (CEEs). rsc.orgunr.edu.ar This semi-synthetic methodology involves the direct chemical modification of a complex natural extract, followed by bioactivity-guided isolation of the active compounds. This technique represents a bridge between natural product discovery and synthetic chemistry.

The discovery of Nα-benzenesulfonylhistamine as a β-glucosidase inhibitor originated from this very method. rsc.orgnih.gov Researchers treated an extract of the plant Urtica urens L. with benzenesulfonyl chloride. rsc.org This derivatization process transformed the natural constituents of the extract into a library of new semi-synthetic compounds. Bioassay-guided fractionation of this "engineered" extract led to the identification of Nα-benzenesulfonylhistamine and its di-substituted analog as potent enzyme inhibitors, a bioactivity not prominent in the original extract. rsc.orgunr.edu.ar

This methodology offers several advantages:

Novelty Generation : It can produce compounds with elements like sulfur and fluorine, which are less common in natural products but are often found in highly active drugs. rsc.orgunr.edu.ar

Efficiency : It creates a diverse range of compounds from a single natural source in one step, accelerating the discovery of new bioactive molecules.

Access to Complexity : It leverages the structural complexity of natural products as starting scaffolds for chemical modification.

The success of the CEEs approach in identifying this compound derivatives paves the way for its application to other natural extracts and reagents, promising a rich source for the discovery of diverse and potent bioactive compounds. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

In the context of this compound research, computational tools are already playing a significant role. For instance, the SwissADME online tool was used to predict the physicochemical properties of this compound derivatives. nih.gov This platform uses computational models to forecast properties like gastrointestinal absorption and water solubility, helping to identify candidates that are more likely to have favorable drug-like characteristics without needing to be synthesized and tested in a lab initially. nih.gov

Furthermore, molecular docking studies have been employed to understand how these compounds bind to their enzyme targets. nih.govresearchgate.net These simulations provide a 3D model of the ligand-enzyme interaction, offering insights that can explain the observed inhibitory activity and guide the design of more potent inhibitors.

The future integration of AI and ML in this area holds even greater promise:

Generative Models : AI can design entirely new molecules with desired properties, moving beyond simple modifications of existing structures. roche.com

Predictive Toxicology : ML algorithms can be trained to predict the potential toxicity of a compound early in the discovery phase, reducing late-stage failures. nih.gov

Virtual Screening : AI can rapidly screen vast virtual libraries of millions or billions of compounds to identify those most likely to be active against a specific target, dramatically speeding up the initial stages of drug discovery. nih.govresearch.csiro.au

Advanced Analytical Techniques for Characterization and Bioactivity Assessment

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous identification and structural characterization of benzenesulfonylhistamine. These methods provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.

High-Resolution Mass Spectrometry (HRMS) in Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the precise mass determination of this compound, enabling the confirmation of its elemental composition. In the analysis of complex biological or synthetic mixtures, techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be employed for the sensitive quantification of this compound and its metabolites. nih.gov The high resolution of HRMS allows for the differentiation of this compound from other molecules with very similar masses. For challenging analyses in biological matrices, derivatization of the histamine (B1213489) moiety could be used to enhance ionization efficiency and improve detection limits. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, would provide information about the chemical environment of each proton and carbon atom in the molecule, confirming the presence of the benzenesulfonyl and histamine moieties. researchgate.net Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, would be used to establish the connectivity between atoms, confirming the linkage of the benzenesulfonyl group to the histamine molecule. Furthermore, advanced NMR techniques can be utilized to study the three-dimensional conformation of this compound in solution. rsc.org

Chromatographic Separation Techniques for Compound Isolation

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures or biological samples, ensuring a high degree of purity required for subsequent analytical and biological studies.

Bioactivity-Guided Fractionation Methodologies (e.g., TLC bioautography)

Bioactivity-guided fractionation is a strategy used to isolate bioactive compounds from a mixture by systematically separating the mixture into fractions and testing the biological activity of each fraction. While specific applications to this compound are not documented, this approach would involve an initial extraction followed by chromatographic separation, for instance, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Each fraction would then be subjected to a biological assay to identify the active components. This iterative process of separation and testing would lead to the isolation of the compound responsible for the observed bioactivity.

Advanced Preparative Chromatography for Derivative Purification

For the purification of this compound and its derivatives on a larger scale, advanced preparative chromatography techniques are employed. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a widely used method for isolating and purifying compounds from complex mixtures. nih.govrssl.com The choice of the stationary phase (e.g., normal-phase, reversed-phase) and mobile phase would be optimized to achieve the best separation of this compound from any impurities or side products. springernature.com The goal of preparative chromatography is to obtain a highly purified sample suitable for structural elucidation and bioactivity assessment. rssl.com

Enzymatic Assay Methodologies for Inhibition Quantification

Enzymatic assays are crucial for quantifying the inhibitory potential of this compound against specific enzyme targets. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

The specific design of an enzymatic assay for this compound would depend on the target enzyme. Generally, the activity of an enzyme is monitored by measuring the depletion of a substrate or the formation of a product over time. nih.gov To determine the inhibitory activity of this compound, various concentrations of the compound would be incubated with the enzyme and its substrate. The effect on the reaction rate would be measured, allowing for the calculation of key inhibition parameters such as the half-maximal inhibitory concentration (IC50). While studies on benzene (B151609) metabolites have shown inhibition of histamine release, specific enzymatic inhibition data for this compound is not currently available. nih.gov

Microplate Assay Systems for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. bmglabtech.com Microplate assays, typically in 96-, 384-, or 1536-well formats, are the standard platform for HTS. bmglabtech.com These systems allow for the miniaturization of assays, reducing reagent consumption and enabling the automated testing of extensive compound libraries. bmglabtech.com

For a compound like this compound, HTS using microplate assays would be invaluable for identifying potential biological targets. Given its structural similarity to histamine, a primary area of investigation would be its interaction with histamine receptors (H1, H2, H3, and H4). mdpi.comresearchgate.net High-throughput screening campaigns could be designed to assess the agonistic or antagonistic activity of this compound at these G protein-coupled receptors (GPCRs). bmglabtech.com

The general workflow for such a screening campaign would involve:

Compound Library Preparation: A library of compounds, including this compound and other structural analogs, would be prepared and arrayed in microplates.

Assay Miniaturization: The biological assay, for instance, a cell-based assay expressing a specific histamine receptor subtype, would be optimized for the microplate format.

Robotic Automation: Liquid handling robots would be used to dispense cells, reagents, and the compound library into the microplates.

Signal Detection: A plate reader would measure the output of the assay, which could be a change in fluorescence, luminescence, or absorbance, indicating the activity of the compound.

Data Analysis: Sophisticated software would be used to analyze the large datasets generated and identify "hits"—compounds that exhibit the desired biological activity.

The following interactive table outlines a hypothetical high-throughput screening cascade for this compound targeting histamine receptors.

Phase Assay Type Microplate Format Primary Endpoint Purpose
Primary Screen Cell-based functional assay (e.g., calcium flux for H1R, cAMP for H2R)1536-wellIdentification of agonist or antagonist activityTo identify initial hits from a large compound library
Dose-Response Cell-based functional assay384-wellDetermination of potency (EC50/IC50)To confirm the activity of primary hits and determine their potency
Selectivity Panel Radioligand binding assays for all four histamine receptor subtypes96-wellDetermination of binding affinity (Ki)To assess the selectivity of the compound for the target receptor over other histamine receptor subtypes
Orthogonal Assay Different assay technology (e.g., label-free detection)384-wellConfirmation of activity with a different methodTo rule out assay-specific artifacts and confirm the biological activity

Spectrophotometric and Fluorometric Detection Methods

Spectrophotometric and fluorometric methods are fundamental analytical techniques that can be applied to the characterization and quantification of this compound, as well as in the development of specific bioassays.

Spectrophotometric Methods

UV-Visible spectrophotometry is a versatile technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For benzenesulfonamides, spectrophotometric methods have been developed based on their reaction with various reagents to produce colored products. nih.govoup.comnih.gov For instance, the interaction of unsubstituted benzene sulfonamides with 7,7,8,8-tetracyanoquinodimethane (TCNQ) at an alkaline pH produces intensely colored products that can be quantified. nih.govoup.com

A hypothetical spectrophotometric method for the determination of this compound could involve a similar derivatization strategy. The UV spectrum of the parent benzenesulfonamide structure would also provide characteristic absorbance maxima that could be used for quantification. sielc.com The following table summarizes potential spectrophotometric approaches for this compound.

Method Principle Wavelength of Maximum Absorbance (λmax) Potential Application
Direct UV Spectrophotometry Measurement of the intrinsic absorbance of the benzenesulfonyl chromophore.Dependent on the specific structure, likely in the UV region.Purity assessment and quantification in simple solutions.
Colorimetric Derivatization Reaction with a chromogenic reagent to form a colored product.Dependent on the specific derivatizing agent used.Quantification in complex matrices where higher sensitivity and selectivity are required.

Fluorometric Methods

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to spectrophotometry. researchgate.net Fluorometric methods for the analysis of sulfonamides often involve derivatization with a fluorogenic agent or the use of fluorescent probes. researchgate.netacs.orgnih.govnih.govresearchgate.net For example, fluorescamine can be used for the precolumn derivatization of sulfonamides in high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov

Given the histamine moiety, which itself can be derivatized for fluorometric detection, there are several potential avenues for developing a sensitive fluorometric assay for this compound. The development of fluorescent probes that can selectively bind to sulfonamides or histamine receptor ligands also presents an opportunity for creating specific bioassays. nih.govuni-regensburg.de

The research on fluorometric detection of sulfonamides and histamine suggests the following possibilities for this compound:

Derivatization with Fluorogenic Reagents: Reaction of the primary or secondary amine of the histamine moiety with reagents like fluorescamine or o-phthalaldehyde (OPA) to yield a fluorescent product.

Fluorescent Probe Displacement Assays: Utilizing a fluorescent probe known to bind to a target of interest (e.g., a specific enzyme or receptor). The displacement of this probe by this compound would lead to a change in the fluorescence signal, allowing for the determination of its binding affinity.

Intrinsic Fluorescence: While less common for simple benzenesulfonamides, the specific combination of the benzenesulfonyl and histamine moieties might result in some level of intrinsic fluorescence that could be exploited for direct detection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.